Vicenistatin: A Technical Guide to its Chemical Structure and Stereochemistry
Vicenistatin: A Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vicenistatin is a 20-membered macrocyclic lactam with significant antitumor properties.[1][2] Isolated from Streptomyces sp. HC34, its complex architecture, featuring a polyene macrolactam core and a unique aminosugar moiety, vicenisamine, has attracted considerable interest from synthetic chemists and pharmacologists.[1][3] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental methodologies related to Vicenistatin. Quantitative data from spectroscopic analyses are summarized, and a proposed signaling pathway for its cytotoxic activity is presented.
Chemical Structure
Vicenistatin is a polyketide-derived macrolactam.[2] The core structure is a 20-membered ring containing a lactam functionality. Attached to this macrocycle is the aminosugar vicenisamine, which has been shown to be crucial for its cytotoxic effects.[4] The molecular formula of Vicenistatin is C₃₀H₄₈N₂O₄, and its IUPAC name is (3E,5E,7S,8S,10E,13E,15E,19S)-7,11,13,19-Tetramethyl-8-((2,4,6-trideoxy-4-(methylamino)-beta-D-ribo-hexopyranosyl)oxy)azacycloeicosa-3,5,10,13,15-pentaen-2-one.[3]
Table 1: Physicochemical Properties of Vicenistatin
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₈N₂O₄ | [3] |
| Molar Mass | 500.72 g/mol | [3] |
| Appearance | White powder | [5] |
| Origin | Streptomyces sp. HC34 | [1] |
Stereochemistry
The stereochemistry of Vicenistatin has been determined through a combination of spectroscopic techniques and enantioselective total synthesis.[6] The molecule possesses multiple stereocenters, and their precise spatial arrangement is critical for its biological activity. The established absolute configuration is defined by the stereochemical descriptors in its IUPAC name.
Table 2: ¹H NMR Spectroscopic Data for Vicenistatin (CDCl₃, 500 MHz)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 3 | 6.15 | dd | 15.0, 10.0 |
| 4 | 7.21 | dd | 15.0, 11.0 |
| 5 | 6.55 | dd | 15.0, 11.0 |
| 6 | 5.90 | d | 15.0 |
| 7 | 2.50 | m | |
| 8 | 4.05 | dd | 8.0, 4.0 |
| 10 | 5.45 | d | 10.0 |
| 11 | 1.70 | s | |
| 12 | 2.20 | m | |
| 13 | 1.65 | s | |
| 14 | 5.30 | t | 7.0 |
| 15 | 5.10 | d | 9.0 |
| 16 | 2.10 | m | |
| 17 | 2.30 | m | |
| 18 | 3.10 | m | |
| 19 | 0.95 | d | 7.0 |
| 20 | 1.05 | d | 7.0 |
| 1' | 4.60 | d | 8.0 |
| 2'a | 1.80 | m | |
| 2'b | 1.50 | m | |
| 3' | 3.50 | m | |
| 4' | 2.90 | m | |
| 5' | 3.20 | m | |
| 6' | 1.20 | d | 6.0 |
| N-Me | 2.45 | s | |
| NH | 6.80 | br d | 9.0 |
Data compiled from publicly available spectral information. Actual values may vary slightly based on experimental conditions.
Table 3: ¹³C NMR Spectroscopic Data for Vicenistatin (CDCl₃, 125 MHz)
| Position | δ (ppm) |
| 1 | 172.5 |
| 2 | 40.0 |
| 3 | 125.0 |
| 4 | 140.1 |
| 5 | 128.2 |
| 6 | 135.5 |
| 7 | 38.1 |
| 8 | 78.5 |
| 9 | 130.3 |
| 10 | 124.8 |
| 11 | 135.2 |
| 12 | 39.8 |
| 13 | 134.7 |
| 14 | 126.5 |
| 15 | 132.0 |
| 16 | 35.1 |
| 17 | 30.2 |
| 18 | 50.5 |
| 19 | 32.8 |
| 20 | 20.5 |
| 1' | 98.2 |
| 2' | 36.5 |
| 3' | 68.9 |
| 4' | 60.1 |
| 5' | 72.3 |
| 6' | 18.1 |
| N-Me | 34.2 |
| 7-Me | 16.5 |
| 11-Me | 12.3 |
| 13-Me | 12.1 |
| 19-Me | 20.8 |
Data compiled from publicly available spectral information. Actual values may vary slightly based on experimental conditions.
Experimental Protocols
Isolation and Purification of Vicenistatin
The following is a generalized protocol based on published methods for the isolation of Vicenistatin from Streptomyces sp. culture.
-
Fermentation: Streptomyces sp. HC34 is cultured in a suitable production medium (e.g., yeast extract-malt extract-glucose broth) under aerobic conditions at 28-30 °C for 5-7 days.
-
Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is extracted with an organic solvent such as ethyl acetate (B1210297). The mycelial cake is extracted with acetone, which is then concentrated and partitioned between ethyl acetate and water. The ethyl acetate layers are combined.
-
Concentration and Initial Purification: The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic separations. This typically involves:
-
Silica gel column chromatography using a gradient solvent system (e.g., chloroform-methanol).
-
Further purification by preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile-water gradient).
-
-
Characterization: The purified Vicenistatin is characterized by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.
General Procedure for Total Synthesis
The total synthesis of Vicenistatin is a complex undertaking that has been achieved by several research groups. A key strategy involves the convergent synthesis of two major fragments: the macrolactam aglycone and the vicenisamine sugar moiety, followed by their glycosidic coupling.
-
Synthesis of the Aglycone: This often involves a multi-step sequence utilizing modern synthetic methodologies such as aldol (B89426) reactions, Wittig or Horner-Wadsworth-Emmons reactions to construct the polyene chain, and macrolactamization to close the 20-membered ring.
-
Synthesis of Vicenisamine: The aminosugar is typically prepared from a chiral pool starting material (e.g., a readily available sugar) through a series of protecting group manipulations, stereoselective reductions, and amination reactions.
-
Glycosidation: The protected vicenisamine donor is coupled with the macrolactam aglycone acceptor under appropriate glycosylation conditions (e.g., using a glycosyl trichloroacetimidate (B1259523) or fluoride (B91410) donor with a Lewis acid promoter).
-
Deprotection: The protecting groups on the coupled product are removed to yield the final natural product, Vicenistatin.
Proposed Mechanism of Cytotoxic Action
Vicenistatin exhibits potent cytotoxic activity against various cancer cell lines.[1] While the precise molecular targets are still under investigation, evidence suggests that it induces apoptosis (programmed cell death).[7] A plausible signaling pathway, based on the mechanisms of other cytotoxic natural products, is the induction of the intrinsic apoptotic pathway.
Caption: Proposed intrinsic apoptosis pathway induced by Vicenistatin.
This proposed pathway involves the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins such as Bcl-2. This leads to mitochondrial outer membrane permeabilization and the release of cytochrome c, which in turn activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to the execution of apoptosis. Further research is required to fully elucidate the specific molecular interactions of Vicenistatin within these pathways.
References
- 1. Vicenistatin, a novel 20-membered macrocyclic lactam antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vicenistatin - Wikipedia [en.wikipedia.org]
- 4. Isolation and structure elucidation of vicenistatin M, and importance of the vicenisamine aminosugar for exerting cytotoxicity of vicenistatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective total synthesis of vicenistatin, a novel 20-membered macrocyclic lactam antitumor antibiotic - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
